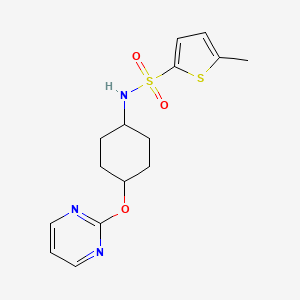
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide, also known as CMPD101, is a small molecule that has gained attention in the scientific research community due to its potential use in the treatment of various diseases.
科学的研究の応用
Synthesis and Biological Activity
The compound 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide and its derivatives have been synthesized and investigated for their potential biological activities. These activities primarily include anticancer and antibacterial effects, as seen in the synthesis of a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds, along with others, have shown significant in vitro activity against various human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). They also exhibited high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. The precursor used in these syntheses was reacted with various active methylene compounds to produce pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives. These compounds were tested for their antibacterial activity, and several were found to exhibit high activities (Azab, Youssef, & El-Bordany, 2013).
Structural Characterization and Biological Properties
Sulfonamide-derived compounds and their transition metal complexes have been synthesized, characterized, and evaluated for their biological properties. Studies included analyses like magnetic susceptibility and conductivity measurements, IR, NMR, electron spectra, and mass spectrometry. These compounds have demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan, Shad, & Nasim, 2009).
特性
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-11-3-8-14(22-11)23(19,20)18-12-4-6-13(7-5-12)21-15-16-9-2-10-17-15/h2-3,8-10,12-13,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPMOGHSVMDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)
![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)
![Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate](/img/structure/B2640070.png)
![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)
![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)
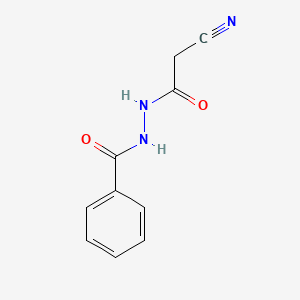
![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)
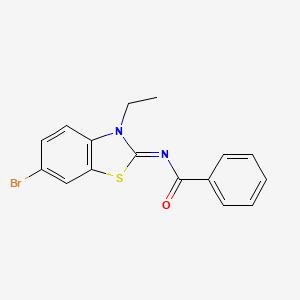
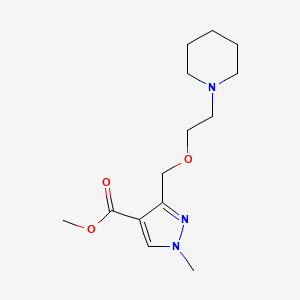
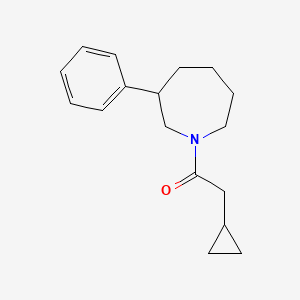

![Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid](/img/structure/B2640089.png)